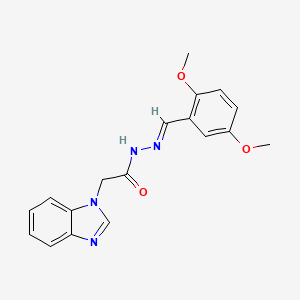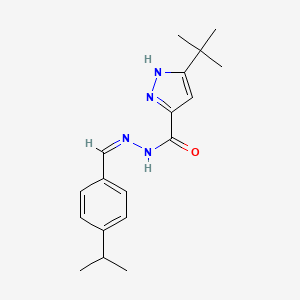![molecular formula C18H22N4O3S B3887122 N'-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETOHYDRAZIDE](/img/structure/B3887122.png)
N'-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETOHYDRAZIDE
Descripción general
Descripción
N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETOHYDRAZIDE is a chemical compound with the molecular formula C18H22N4O3S and a molecular weight of 374.465 g/mol . This compound is known for its unique structural features, which include a dimethoxyphenyl group and a pyrimidinylsulfanyl group. It is used in various scientific research applications due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETOHYDRAZIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4,6-dimethyl-2-pyrimidinylthioacetic acid hydrazide under acidic or basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create new compounds with potential biological activity.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-2-[(1-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE
- N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-2-[(1-ETHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE
- N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE
Uniqueness
N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dimethoxyphenyl and pyrimidinylsulfanyl groups allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-11-8-12(2)20-18(19-11)26-10-17(23)22-21-13(3)14-6-7-15(24-4)16(9-14)25-5/h6-9H,10H2,1-5H3,(H,22,23)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMCMXZEEDUDAP-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC(=O)N/N=C(\C)/C2=CC(=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-methylpyrrolidine-2,3-dione](/img/structure/B3887052.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B3887053.png)
![N'-[1-(4-bromophenyl)ethylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B3887070.png)




![3-tert-butyl-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887100.png)




![2-benzamido-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide](/img/structure/B3887133.png)
